![molecular formula C19H25N5O2 B2970713 2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034452-32-7](/img/structure/B2970713.png)
2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a morpholine ring, a pyridine ring, a tetrahydrobenzimidazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring provides a polar, hydrophilic character to the molecule, while the benzimidazole ring is a planar, aromatic system .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of the carboxamide group could potentially allow for reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the morpholine ring could increase the compound’s solubility in polar solvents .科学的研究の応用
Synthesis and Functionalization
The compound is part of a broader class of chemicals involved in various synthesis and functionalization reactions in organic chemistry. For example, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, leading to the synthesis of novel heterocyclic structures. Such reactions are fundamental in the development of new materials and bioactive molecules (Yıldırım, Kandemirli, & Demir, 2005).
Catalysis
Compounds within this family have been explored for their roles in catalytic processes, particularly in facilitating redox-annulations. This has enabled the synthesis of polycyclic imidazolidinone derivatives, which are of interest in pharmaceutical research and development due to their potential biological activities (Zhu, Lv, Anesini, & Seidel, 2017).
Heterocyclic Synthesis
The compound is also relevant in the synthesis of diverse heterocyclic compounds, which are crucial in the discovery and development of new drugs. Novel N-cycloalkanes, morpholine, and piperazine derivatives have been synthesized, showcasing the compound's utility in creating complex molecular architectures with potential pharmacological applications (Ho & Suen, 2013).
Corrosion Inhibition
Research has been conducted on the use of related benzimidazole derivatives as corrosion inhibitors for metals in acidic environments. This application is significant in the field of materials science, particularly for protecting industrial machinery and infrastructure from corrosive damage (Yadav et al., 2016).
Antiviral Activity
Compounds structurally related to 2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have been designed and tested as antiviral agents. This highlights the potential of such compounds in contributing to the development of new therapies for viral infections (Hamdouchi et al., 1999).
作用機序
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, depending on the specific biological activity . The interaction with the target can lead to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the compound .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been reported to show a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
It is known that environmental factors can influence the action of many drugs, and this is likely to be the case for this compound as well .
将来の方向性
特性
IUPAC Name |
2-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-22-16-4-3-15(10-17(16)23-13)19(25)21-12-14-2-5-18(20-11-14)24-6-8-26-9-7-24/h2,5,11,15H,3-4,6-10,12H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFFGGZIMNASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(furan-3-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2970630.png)

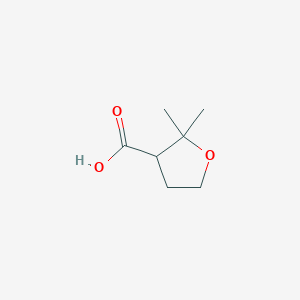
![3-methyl-5-((4-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2970636.png)
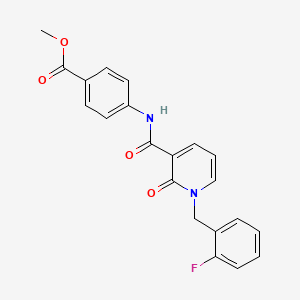

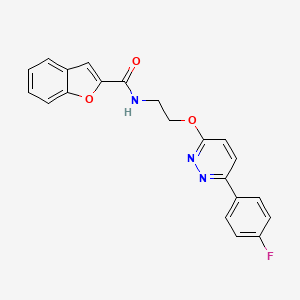
![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)
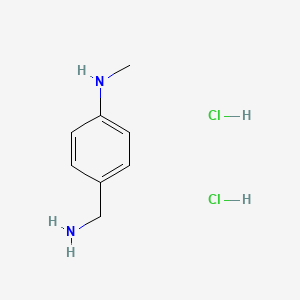
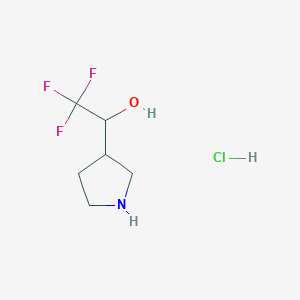
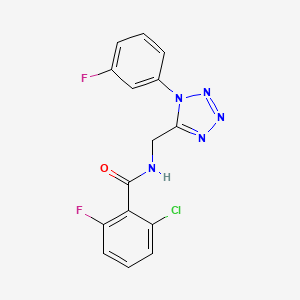
![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)
![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)